molecular formula C19H24N2O4S B2684363 4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 954048-38-5

4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No.: B2684363
CAS No.: 954048-38-5
M. Wt: 376.47
InChI Key: ADEOTRYRUUKPMD-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of a methoxy group, a phenylmorpholino moiety, and a benzenesulfonamide structure, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-(2-phenylmorpholino)ethylamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-24-17-7-9-18(10-8-17)26(22,23)20-11-12-21-13-14-25-19(15-21)16-5-3-2-4-6-16/h2-10,19-20H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEOTRYRUUKPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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